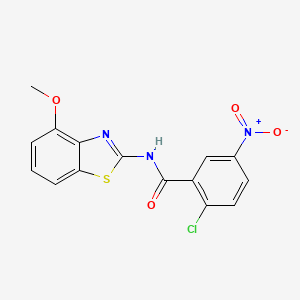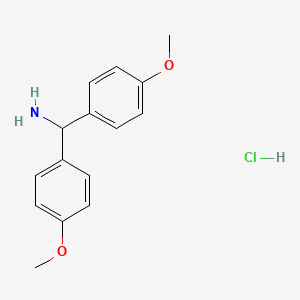![molecular formula C14H15N3O B3009337 N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide CAS No. 2361641-74-7](/img/structure/B3009337.png)
N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide, also known as PPEP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PPEP is a derivative of pyrazole and is widely used in the synthesis of other chemical compounds. In
Wirkmechanismus
The mechanism of action of N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the biosynthesis of prostaglandins and leukotrienes, respectively. N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide has also been shown to have antioxidant properties and can scavenge free radicals.
Biochemische Und Physiologische Effekte
N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide can inhibit the growth of cancer cells and bacteria. N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide has also been shown to have anti-inflammatory effects and can reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide has also been shown to have neuroprotective effects and can protect against neuronal damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide in lab experiments is its ease of synthesis. N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide can be synthesized using simple reaction conditions and is readily available. N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide is also stable and can be stored for long periods of time. However, one of the limitations of using N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide. One area of research is the development of new synthetic methods for N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide and its derivatives. Another area of research is the investigation of the mechanism of action of N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide and its potential targets. Further studies are needed to determine the safety and toxicity of N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide and its derivatives. Additionally, research is needed to explore the potential applications of N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide in the development of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide involves the reaction of 1-phenyl-3-methyl-2-pyrazolin-5-one and ethyl acrylate. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide. The resulting product is then purified using various techniques such as column chromatography or recrystallization. The yield of N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide can be improved by optimizing the reaction conditions such as reaction time, temperature, and the concentration of the reactants.
Wissenschaftliche Forschungsanwendungen
N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide has various scientific research applications, including the synthesis of other chemical compounds such as pyrazole derivatives, 1,3-dipolar cycloaddition reactions, and Michael addition reactions. N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide has also been used in the synthesis of biologically active compounds such as antitumor agents, antibacterial agents, and anti-inflammatory agents.
Eigenschaften
IUPAC Name |
N-[1-(1-phenylpyrazol-3-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-3-14(18)15-11(2)13-9-10-17(16-13)12-7-5-4-6-8-12/h3-11H,1H2,2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTOYFSDGIYKQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1)C2=CC=CC=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


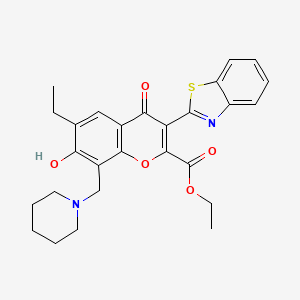

![N-(1,3-benzodioxol-5-yl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3009257.png)
![2-(2,4-dichlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3009259.png)
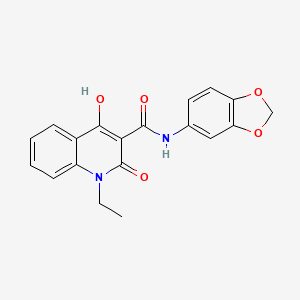
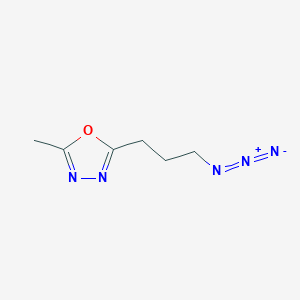
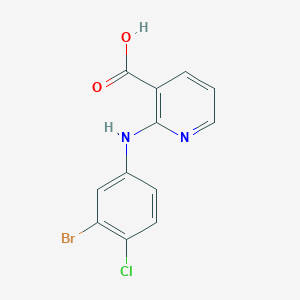
![5-[(4-chlorophenyl)sulfanyl]-N-(3,4-dichlorophenyl)-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3009268.png)
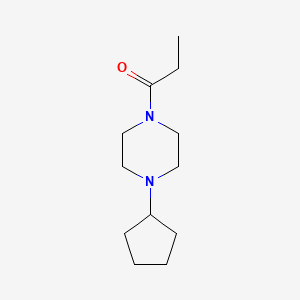
![4,6-Dihydrothieno[3,4-b]furan-3-carboxylic acid 5,5-dioxide](/img/structure/B3009270.png)
